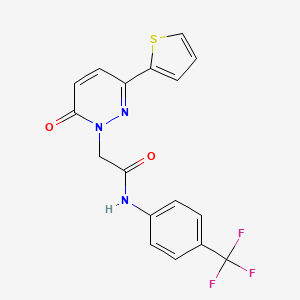

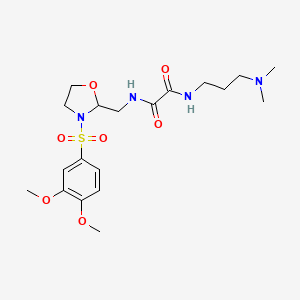

![molecular formula C17H17N5O3 B2565447 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034353-26-7](/img/structure/B2565447.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Studies and Pharmacological Activities

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a compound that may be involved in a range of synthetic and pharmacological studies due to its structural similarity to other triazolopyridazine derivatives. Research on similar compounds has revealed a variety of potential applications, particularly in the synthesis of novel compounds with specific biological activities.

Antihistaminic and Anti-inflammatory Activities

Novel triazolopyridazine derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in the treatment of respiratory and inflammatory diseases (Gyoten et al., 2003).

Antitumor and Antimicrobial Activities

Derivatives similar to this compound have been explored for their antitumor and antimicrobial properties. This includes the synthesis and biological evaluation of compounds for their ability to inhibit cancer cell growth and microbial infections, highlighting the potential for developing new therapeutic agents (Ilić et al., 2011).

Kinase Inhibition and Antifibrotic Agents

Research into triazolopyridazine derivatives has led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with significant implications for cancer immunotherapy and antifibrotic treatments. Such compounds demonstrate the potential for high selectivity and oral bioavailability, making them promising candidates for further development (Jin et al., 2014).

Vascular Disrupting Agents

Triazoloquinazolinone-based compounds, closely related to triazolopyridazine derivatives, have been identified as tubulin polymerization inhibitors and vascular disrupting agents. This suggests a role in targeting the vasculature of tumors, pointing to potential applications in cancer treatment (Driowya et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .

Mode of Action

It is known to interact with its target, the cell division protein zipa . This interaction may result in changes that affect the cell division process, potentially inhibiting bacterial growth .

Biochemical Pathways

Given its target, it is likely to impact the pathways related to bacterial cell division .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Given its target, it is likely to interfere with bacterial cell division, potentially leading to the inhibition of bacterial growth .

properties

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIFUHDZROFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

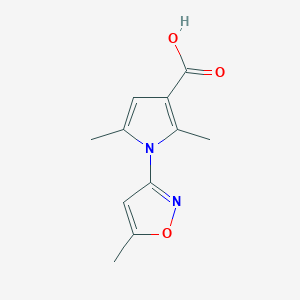

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

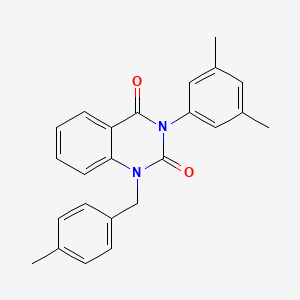

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)

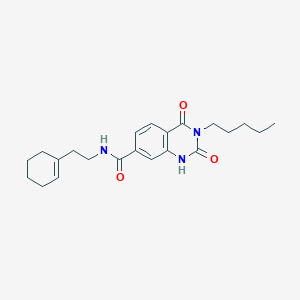

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)

![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)

![N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B2565379.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2565381.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565384.png)

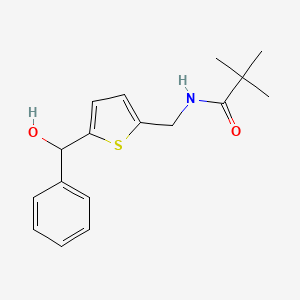

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)